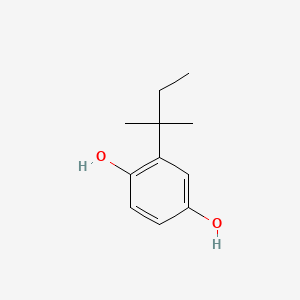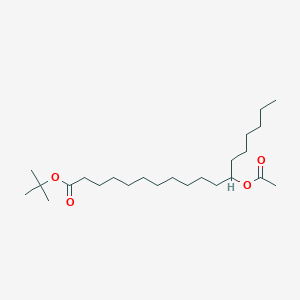![molecular formula C13H25NO3 B14737465 1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate CAS No. 5455-61-8](/img/structure/B14737465.png)
1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate is a chemical compound with a complex structure that includes an oxo group, a trimethylpentan-2-yl group, and an amino group attached to a propan-2-yl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate typically involves multiple steps. One common method includes the reaction of 2,4,4-trimethylpentan-2-amine with an appropriate acylating agent, such as acetic anhydride, under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate involves its interaction with specific molecular targets. The oxo and amino groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate
- 2-deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose
Uniqueness
1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate is unique due to its specific structural features, such as the presence of both oxo and amino groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
5455-61-8 |
|---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
[1-oxo-1-(2,4,4-trimethylpentan-2-ylamino)propan-2-yl] acetate |
InChI |
InChI=1S/C13H25NO3/c1-9(17-10(2)15)11(16)14-13(6,7)8-12(3,4)5/h9H,8H2,1-7H3,(H,14,16) |
InChI Key |
CFWQOMWFLLALKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)(C)CC(C)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


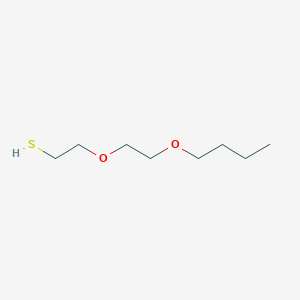
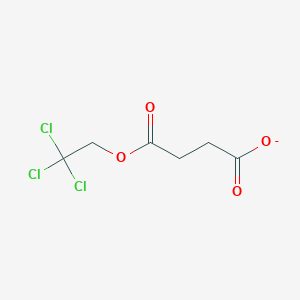
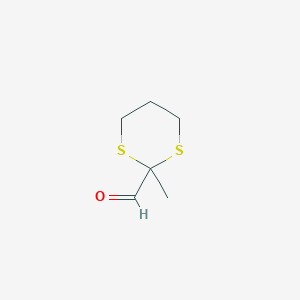
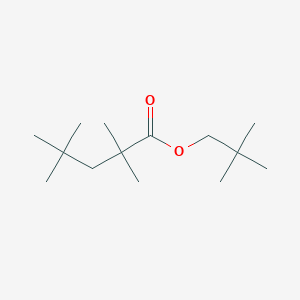
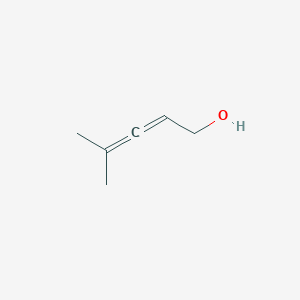

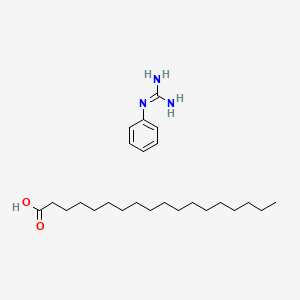
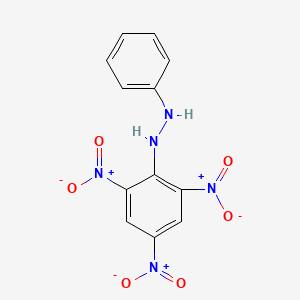
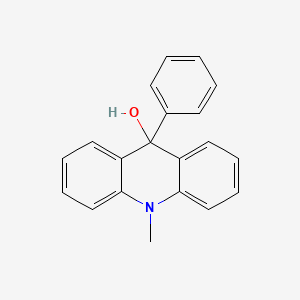
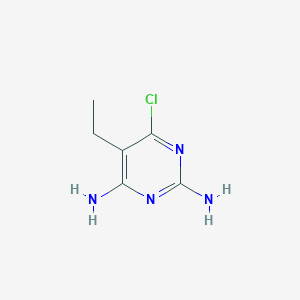
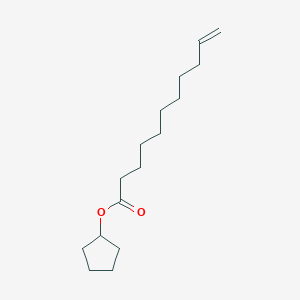
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
